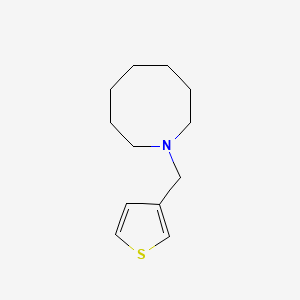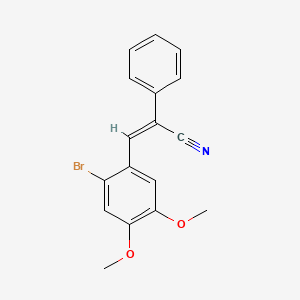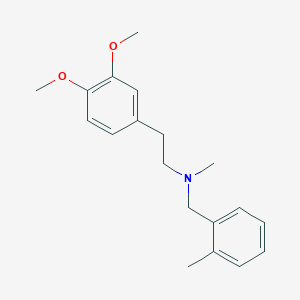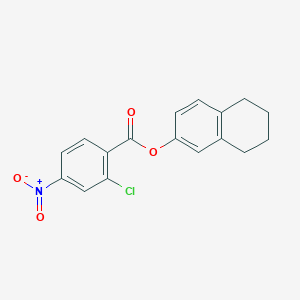
N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide (CPA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPA belongs to the class of acrylamide derivatives and has a unique structure that makes it a promising candidate for drug development and research.
作用機序
The mechanism of action of N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide involves the modulation of the sigma-1 receptor, which is a chaperone protein that regulates various cellular functions. N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide acts as an agonist of the sigma-1 receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, ion channel activity, and gene expression, among other effects.
Biochemical and Physiological Effects
N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, oxidative stress, and inflammation. In addition, N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide has been shown to enhance neuroprotection and promote neurogenesis in animal models. These effects suggest that N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide has potential therapeutic applications in various neurological disorders.
実験室実験の利点と制限
N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate various cellular functions. However, N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments and interpreting results.
将来の方向性
There are several future directions for research on N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide, including the development of novel drugs that target the sigma-1 receptor, the investigation of its potential therapeutic applications in various neurological disorders, and the elucidation of its mechanism of action at the molecular level. In addition, further research is needed to optimize the synthesis of N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide and to overcome its limitations for lab experiments. Overall, N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide is a promising compound that has the potential to advance our understanding of various biological processes and to lead to the development of novel therapeutics.
合成法
N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide can be synthesized through a multistep process that involves the reaction of cyclohexylamine, pyridine-2-carboxylic acid, and benzaldehyde. This reaction is catalyzed by a base, and the resulting product is purified through recrystallization. The synthesis of N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide is a complex process that requires expert knowledge and skills in organic chemistry.
科学的研究の応用
N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. One of the primary areas of research is the development of novel drugs that target specific receptors in the brain. N-cyclohexyl-3-phenyl-N-2-pyridinylacrylamide has been shown to have a high affinity for the sigma-1 receptor, which is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
(E)-N-cyclohexyl-3-phenyl-N-pyridin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(15-14-17-9-3-1-4-10-17)22(18-11-5-2-6-12-18)19-13-7-8-16-21-19/h1,3-4,7-10,13-16,18H,2,5-6,11-12H2/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBFLGYFGMAAOD-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N(C2=CC=CC=N2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5745514.png)
![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)






![N'-{[2-(4-methylphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5745599.png)

